

Application Notes: Modification of Thermoplastics using *tert*-Butylperoxy 2-ethylhexyl Carbonate (TBEC)

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Compound of Interest

Compound Name: *tert*-Butylperoxy 2-ethylhexyl carbonate

Cat. No.: B1583732

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Introduction

***tert*-Butylperoxy 2-ethylhexyl carbonate** (TBEC), also known as Trigonox 117, is an organic peroxide widely utilized as a thermal initiator for the modification of thermoplastics. Its primary applications include the controlled degradation (vis-breaking) of polypropylene (PP) and the crosslinking of polyethylene (PE) and other copolymers. The decomposition of TBEC at typical processing temperatures generates free radicals, which then interact with the polymer backbone. The specific outcome of this interaction—chain scission or crosslinking—is highly dependent on the chemical structure of the polymer.

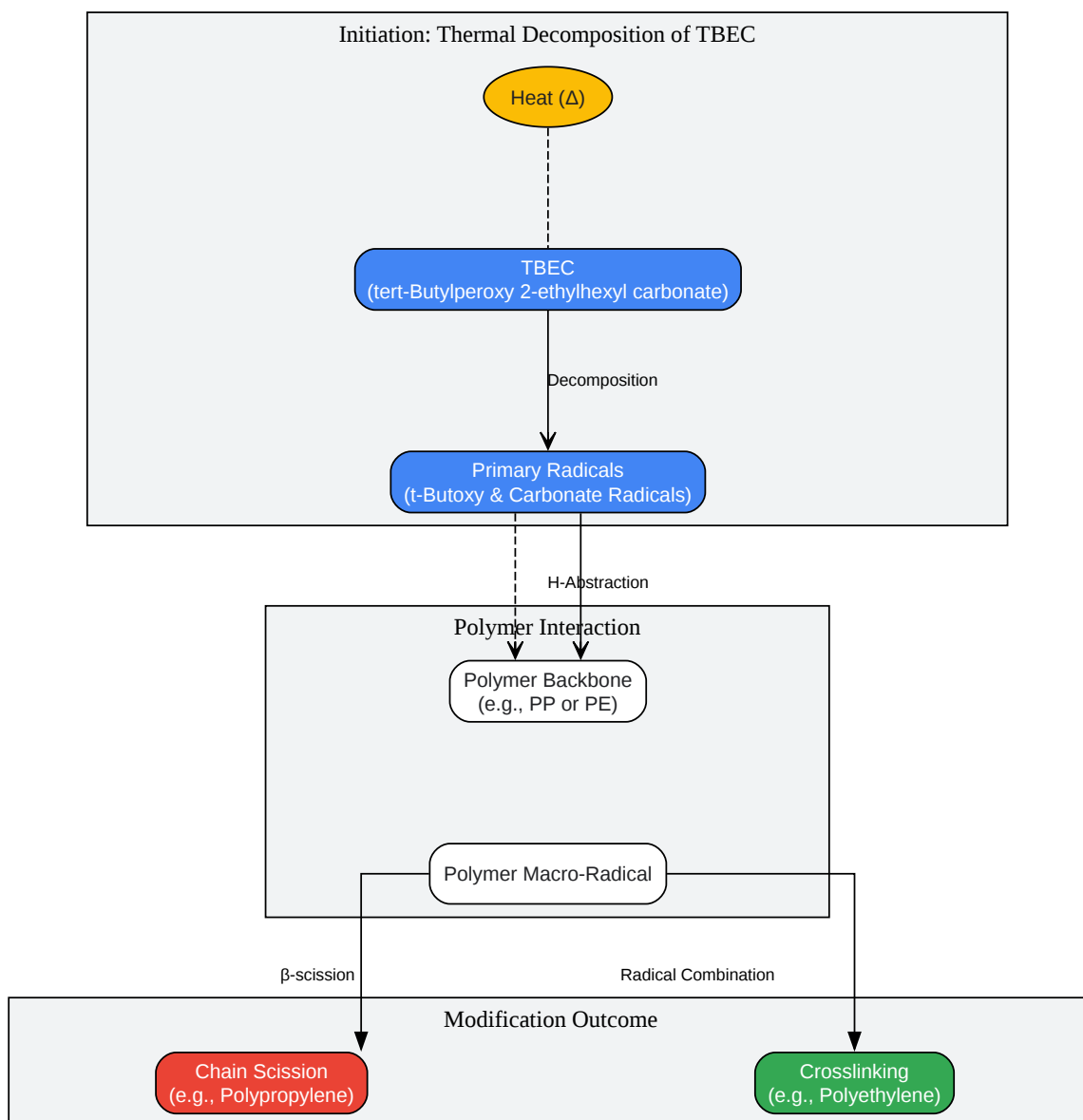
The controlled rheology of polypropylene, achieved through TBEC-induced chain scission, results in a narrower molecular weight distribution and increased melt flow rate (MFR). This modification enhances processability for applications like fiber spinning and injection molding. Conversely, in polyethylene, the radicals primarily lead to the formation of crosslinks between polymer chains, improving properties such as thermal resistance, mechanical strength, and chemical resistance.

Mechanism of Action

The modification process is initiated by the thermal decomposition of TBEC into highly reactive radicals. At elevated temperatures (typically 170-210°C), the peroxide bond cleaves, forming a

tert-butoxy radical and a 2-ethylhexyl carbonate radical. These primary radicals can then abstract hydrogen atoms from the polymer backbone, creating polymer macro-radicals.

- In Polypropylene (PP): The tertiary macro-radicals formed on the PP backbone are unstable and readily undergo β -scission. This process breaks the polymer chain, leading to a reduction in molecular weight and an increase in the melt flow rate.
- In Polyethylene (PE): The secondary macro-radicals on the PE backbone are more stable and tend to combine with other polymer radicals, forming crosslinks between chains. This increases the material's molecular weight and creates a network structure.



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Figure 1: General mechanism of TBEC-induced polymer modification.

Application 1: Controlled Rheology of Polypropylene (Vis-Breaking)

This protocol details the procedure for modifying polypropylene to increase its melt flow rate (MFR), making it suitable for applications requiring lower viscosity, such as injection molding and fiber production.

Experimental Protocol

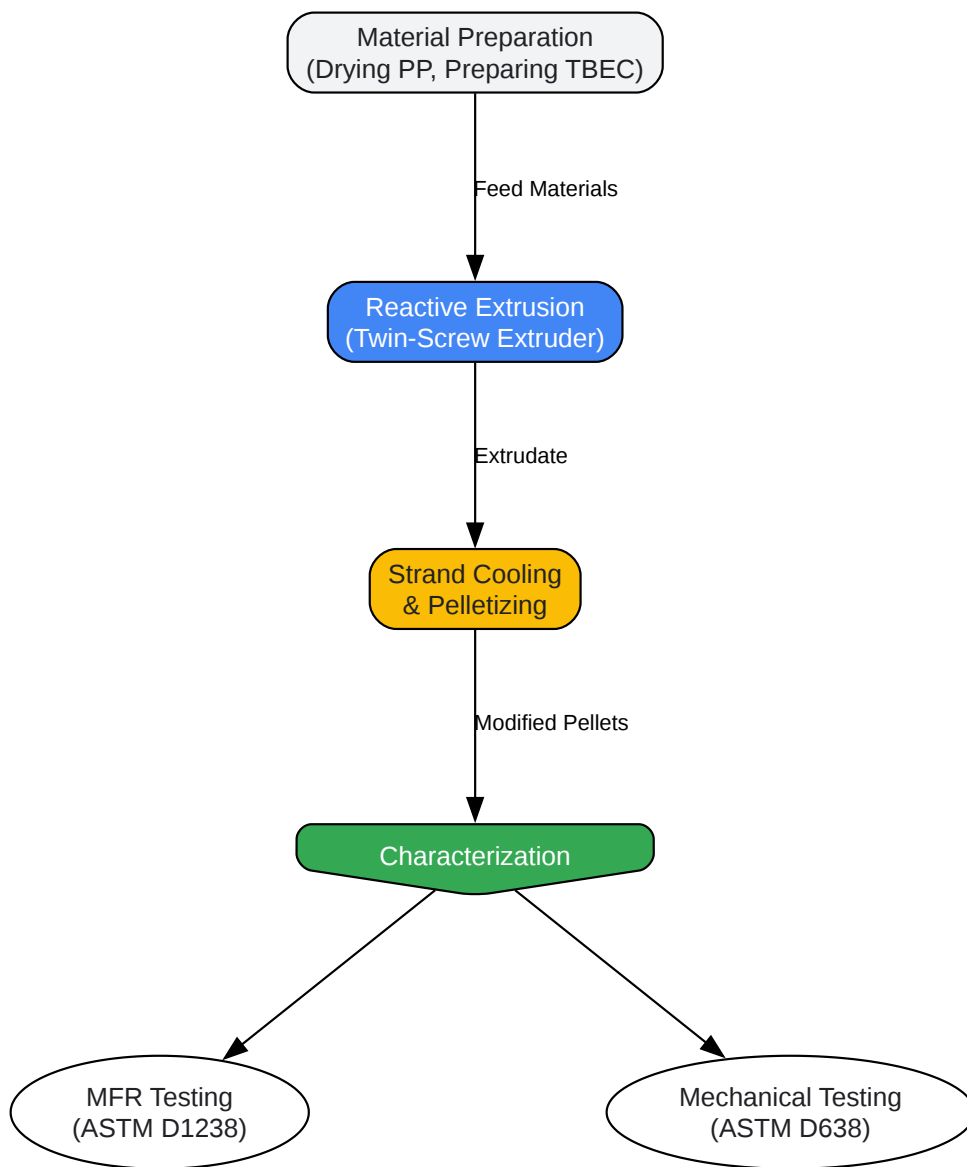
- Materials and Reagents:
 - Polypropylene (homopolymer, initial MFR: 2-4 g/10 min).
 - **tert-Butylperoxy 2-ethylhexyl carbonate** (TBEC, e.g., Trigonox 117).
 - Antioxidant/stabilizer package (e.g., Irganox B225).
 - Nitrogen gas for inert purging.
- Equipment:
 - Twin-screw extruder with a length-to-diameter (L/D) ratio of at least 24:1.
 - Gravimetric feeders for polymer and peroxide.
 - Melt flow indexer (ASTM D1238).
 - Tensile testing machine (ASTM D638).
- Procedure: Extrusion Process
 - Step 1: Preparation: Dry the polypropylene pellets at 80°C for 4 hours to remove any moisture.
 - Step 2: Blending: Prepare a masterbatch or pre-blend of TBEC with a small amount of PP powder. Alternatively, inject the liquid peroxide directly into the extruder melt zone. Ensure the stabilizer package is also consistently fed.
 - Step 3: Extruder Setup: Set the temperature profile of the extruder. A typical profile is:
 - Feed Zone: 170°C

- Compression Zone: 185°C
- Metering Zone: 200°C
- Die: 210°C
- Step 4: Extrusion: Set the screw speed to 150-250 RPM. Feed the polypropylene and the TBEC (at the desired concentration, see Table 1) into the extruder. Purge the feed hopper with nitrogen to minimize oxidative side reactions.
- Step 5: Pelletizing: Cool the extruded strands in a water bath and pelletize them.
- Step 6: Post-Treatment: Dry the resulting pellets thoroughly before characterization.
- Characterization:
 - Melt Flow Rate (MFR): Measure the MFR of the modified PP pellets according to ASTM D1238 at 230°C with a 2.16 kg load.
 - Mechanical Properties: Prepare test specimens by injection molding and conduct tensile tests according to ASTM D638 to determine tensile strength and elongation at break.

Data Presentation

TBEC Concentration (ppm)	Processing Temp (°C)	Resulting MFR (g/10 min)	Tensile Strength (MPa)	Elongation at Break (%)
0 (Control)	210	3.5	35.2	> 500
250	210	15.8	34.8	350
500	210	28.5	34.1	220
750	210	45.1	33.5	150
1000	210	62.7	32.9	90

Table 1: Effect of TBEC concentration on the properties of polypropylene.



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Figure 2: Experimental workflow for PP vis-breaking.

Application 2: Crosslinking of Low-Density Polyethylene (LDPE)

This protocol outlines the use of TBEC to induce crosslinking in LDPE, enhancing its thermal stability and mechanical properties, which is beneficial for wire and cable insulation or hot-water pipe applications.

Experimental Protocol

- Materials and Reagents:
 - Low-Density Polyethylene (LDPE, MFR: 2.0 g/10 min).
 - **tert-Butylperoxy 2-ethylhexyl carbonate (TBEC)**.
 - Antioxidant (e.g., Irganox 1010).
- Equipment:
 - Two-roll mill or internal mixer (e.g., Brabender).
 - Compression molding press.
 - Soxhlet extraction apparatus.
 - Tensile testing machine.
 - Xylene (solvent for gel content analysis).
- Procedure: Compounding and Curing
 - Step 1: Compounding: On a two-roll mill heated to 120°C (below the decomposition temperature of TBEC), blend the LDPE, antioxidant, and the desired amount of TBEC until a homogeneous mixture is achieved.
 - Step 2: Sheet Formation: Sheet out the compounded material from the mill.
 - Step 3: Curing (Crosslinking): Place the sheet in a compression molding press preheated to 180°C. Apply pressure (e.g., 10 MPa) for 10-15 minutes to allow for the decomposition of TBEC and subsequent crosslinking.

- Step 4: Cooling: Cool the press under pressure to solidify the crosslinked LDPE sheet.
- Characterization:
 - Gel Content: Measure the degree of crosslinking by determining the insoluble fraction in boiling xylene.
 - a. Weigh an initial sample of the crosslinked material (W_i).
 - b. Place the sample in a wire mesh cage and perform Soxhlet extraction with xylene for 24 hours.
 - c. Dry the remaining insoluble gel in a vacuum oven at 80°C until a constant weight (W_f) is achieved.
 - d. Calculate Gel Content (%) = $(W_f / W_i) * 100$.
 - Mechanical Properties: Cut dumbbell-shaped specimens from the cured sheet and perform tensile tests (ASTM D638).

Data Presentation

TBEC Concentration (phr*)	Curing Temp (°C)	Curing Time (min)	Gel Content (%)	Tensile Strength (MPa)
0 (Control)	180	15	0	12.5
0.5	180	15	65	15.8
1.0	180	15	82	18.2
1.5	180	15	91	20.5
2.0	180	15	95	21.1

*phr: parts per hundred rubber/resin

Table 2: Effect of TBEC concentration on the properties of crosslinked LDPE.

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